molecular formula C36H60N10O9 B12578271 L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine CAS No. 195157-42-7

L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine

Cat. No.: B12578271
CAS No.: 195157-42-7
M. Wt: 776.9 g/mol
InChI Key: BYDDMGJZKFRJHD-OVELHQAISA-N
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Description

L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for side-chain modifications.

Major Products Formed

The major products of these reactions depend on the specific modifications being made. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.

Scientific Research Applications

Peptides like L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine have various applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Developing peptide-based drugs for therapeutic purposes.

    Industry: Using peptides in biotechnology applications, such as enzyme inhibitors or diagnostic tools.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition, receptor activation, or ion channel blocking.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-seryl-L-alanyl-L-phenylalanine: A shorter peptide with similar amino acid composition.

    L-Leucyl-L-seryl-L-alanyl-L-ornithine: A peptide with a similar sequence but lacking the diaminomethylidene modification.

Uniqueness

L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-alanyl-L-phenylalanine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s chemical properties and biological activity, making it distinct from other peptides with similar sequences.

Properties

CAS No.

195157-42-7

Molecular Formula

C36H60N10O9

Molecular Weight

776.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C36H60N10O9/c1-19(2)15-24(37)31(50)46-28(18-47)34(53)42-21(5)29(48)43-25(13-10-14-40-36(38)39)32(51)44-26(16-20(3)4)33(52)41-22(6)30(49)45-27(35(54)55)17-23-11-8-7-9-12-23/h7-9,11-12,19-22,24-28,47H,10,13-18,37H2,1-6H3,(H,41,52)(H,42,53)(H,43,48)(H,44,51)(H,45,49)(H,46,50)(H,54,55)(H4,38,39,40)/t21-,22-,24-,25-,26-,27-,28-/m0/s1

InChI Key

BYDDMGJZKFRJHD-OVELHQAISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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